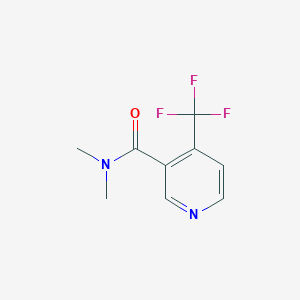

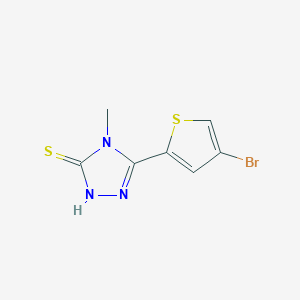

![molecular formula C12H15Cl2N B2868821 4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 2126162-35-2](/img/structure/B2868821.png)

4'-Chloro-3,4,5,6-tetrahydro-[1,1'-biphenyl]-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions such as the addition of conc.HCI to a solution of tert-butyl 4-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate in MeOH . The reaction is stirred for 24 hours and then concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of the related compound “4’-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde” is represented by the linear formula C15H17ClO .Physical And Chemical Properties Analysis

The related compound “1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine dihydrochloride” has a molecular weight of 355.35 . It is stored under an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Venetoclax Intermediate

This compound serves as an intermediate in the synthesis of Venetoclax (ABT-199) , a potent medication used for the treatment of chronic lymphocytic leukemia (CLL) associated with a specific chromosomal abnormality. Its role in the drug’s synthesis pathway is crucial for the final product’s efficacy.

Cancer Treatment: Apoptosis-Inducing Agents

It is used in the preparation of N-(phenylsulfonyl)benzamides and N-(3-pyridylsulfonyl)benzamides , which are apoptosis-inducing agents . These agents are significant in cancer research for their potential to selectively induce cell death in cancerous cells without harming healthy cells.

Chemical Synthesis: Solvent Applications

As a solvent, this compound can be involved in N-alkylation of amines and O-alkylation of aldoses . This application is essential in the field of chemical synthesis, where it can influence reaction outcomes and product purity.

Mecanismo De Acción

Target of Action

The primary target of 4’-Chloro-3,4,5,6-tetrahydro-[1,1’-biphenyl]-3-amine hydrochloride is the BCL-2 protein . BCL-2 is an anti-apoptotic protein that plays a crucial role in regulating cell death by inhibiting apoptosis .

Mode of Action

This compound acts as a potent and selective BCL-2 inhibitor . It binds to the BCL-2 protein, inhibiting its anti-apoptotic activity . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, promoting apoptosis .

Biochemical Pathways

The compound’s action primarily affects the apoptotic pathway . By inhibiting BCL-2, it disrupts the balance of pro- and anti-apoptotic signals, leading to the activation of caspases that execute cell death . This can lead to downstream effects such as the reduction of tumor growth in cancers where BCL-2 plays a significant role .

Result of Action

The result of the compound’s action at the molecular level is the induction of apoptosis . At the cellular level, this leads to the death of cells expressing high levels of BCL-2 . In the context of diseases like chronic lymphocytic leukemia (CLL), this can result in the reduction of tumor growth .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s efficacy could be influenced by the tumor microenvironment in the case of cancer treatment .

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-chlorophenyl)cyclohex-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h4-8,12H,1-3,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEIDULTIHRWOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)cyclohex-2-en-1-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

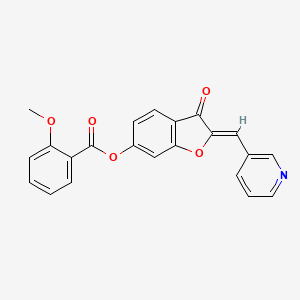

![2-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868739.png)

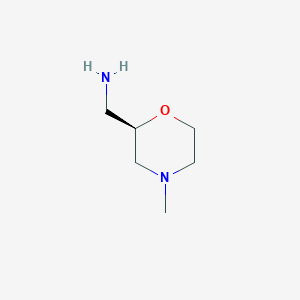

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2868743.png)

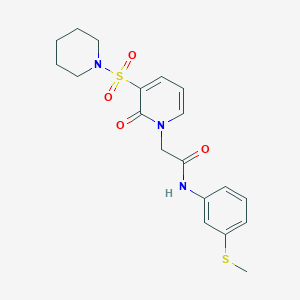

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2868744.png)

![methyl 2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2868748.png)

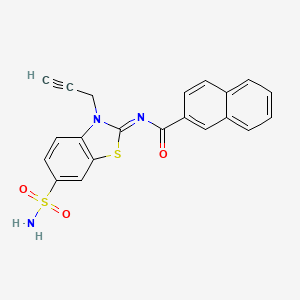

![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)

![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)

![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)